4-(4-(tert-Pentyl)phenoxy)piperidine hydrochloride
Description
Properties
IUPAC Name |
4-[4-(2-methylbutan-2-yl)phenoxy]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO.ClH/c1-4-16(2,3)13-5-7-14(8-6-13)18-15-9-11-17-12-10-15;/h5-8,15,17H,4,9-12H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAXFDKXCQFQPQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)OC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219963-86-6 | |
| Record name | Piperidine, 4-[4-(1,1-dimethylpropyl)phenoxy]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219963-86-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Strategy Overview
The preparation of 4-(4-(tert-Pentyl)phenoxy)piperidine hydrochloride typically follows these steps:
- Synthesis of 4-(tert-pentyl)phenol
- Etherification with piperidine (usually via halide or sulfonate intermediates)
- Conversion to the hydrochloride salt
The general reaction scheme is:
$$
\text{4-(tert-pentyl)phenol} + \text{piperidine derivative} \xrightarrow{\text{Base, Solvent}} \text{4-(4-(tert-pentyl)phenoxy)piperidine} \xrightarrow{\text{HCl}} \text{Hydrochloride salt}
$$
Detailed Preparation Methods
Preparation of 4-(tert-pentyl)phenol
This precursor is commercially available but can also be synthesized by Friedel–Crafts alkylation of phenol with tert-amyl chloride in the presence of a Lewis acid (e.g., AlCl₃).
Reaction Table: Friedel–Crafts Alkylation
| Reactant | Reagent | Solvent | Catalyst | Conditions | Yield (%) |
|---|---|---|---|---|---|
| Phenol | tert-Amyl chloride | DCM | AlCl₃ | 0–5°C, 2–4 h | 70–85 |
Synthesis of 4-(4-(tert-pentyl)phenoxy)piperidine
Method A: Williamson Ether Synthesis
Preparation of 4-(tert-pentyl)phenol O-alkyl halide (e.g., bromide or chloride):
- 4-(tert-pentyl)phenol is treated with a halogenating agent (e.g., PBr₃ or SOCl₂) to generate the corresponding halide.
Nucleophilic substitution with piperidine:
- The halide is reacted with piperidine in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., acetonitrile, DMF).
Reaction Table: Ether Formation
| Step | Reactant 1 | Reactant 2 | Reagent/Base | Solvent | Conditions | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | 4-(tert-pentyl)phenol | PBr₃ or SOCl₂ | - | DCM | 0°C to RT, 2 h | 80–90 |
| 2 | Phenol halide | Piperidine | K₂CO₃ | DMF | 80°C, 6–12 h | 60–80 |
Method B: Direct Alkylation
Some protocols use a direct O-alkylation approach, where 4-(tert-pentyl)phenol is reacted with a piperidine alkyl halide (e.g., 4-chloropiperidine) under basic conditions.
| Reactant 1 | Reactant 2 | Base | Solvent | Conditions | Yield (%) |
|---|---|---|---|---|---|
| 4-(tert-pentyl)phenol | 4-chloropiperidine | K₂CO₃ | DMF | 80°C, 8–16 h | 50–70 |
Conversion to Hydrochloride Salt
The free base is dissolved in a suitable solvent (e.g., ethanol or isopropanol), and anhydrous hydrogen chloride gas or concentrated HCl is bubbled or added until precipitation occurs. The solid is filtered, washed, and dried.
| Step | Reactant | Reagent | Solvent | Conditions | Yield (%) |
|---|---|---|---|---|---|
| 3 | 4-(4-(tert-pentyl)phenoxy)piperidine | HCl (g/aq) | Ethanol | 0–5°C, 1–2 h | 90–98 |
Data Table: Summary of Preparation Parameters
| Step | Key Reagents | Typical Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| Friedel–Crafts | tert-Amyl chloride, AlCl₃ | DCM | 0–5°C | 2–4 h | 70–85 |
| Halide Formation | PBr₃ or SOCl₂ | DCM | 0–25°C | 2 h | 80–90 |
| Etherification | Piperidine, K₂CO₃ | DMF | 80°C | 6–12 h | 60–80 |
| Salt Formation | HCl (gas or aq.) | Ethanol | 0–5°C | 1–2 h | 90–98 |
Research Findings and Analytical Notes
- Purity and Characterization: The final hydrochloride salt is typically characterized by NMR, IR, MS, and elemental analysis to confirm structure and purity.
- Optimization: The use of polar aprotic solvents and excess base enhances the etherification yield. Purification by recrystallization from ethanol or isopropanol is standard.
- Alternative Approaches: Some reports describe the use of microwave-assisted synthesis to reduce reaction time, though this is less common for scale-up.
- Safety: Handling of halogenating agents and hydrogen chloride requires appropriate safety precautions.
Chemical Reactions Analysis
Types of Reactions
4-(4-(tert-Pentyl)phenoxy)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Nitro compounds, halogenated derivatives
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its pharmacological properties, particularly as a lead compound in drug development. Its structural features allow for interactions with biological targets, making it valuable in the following areas:
- Drug Development : It serves as a precursor or intermediate in synthesizing more complex pharmacologically active compounds. Researchers are exploring its potential in developing analgesics, anti-inflammatory drugs, and neuroprotective agents.
- Neuropharmacology : Preliminary studies suggest that the compound may interact with neurotransmitter receptors, including opioid receptors, indicating potential analgesic effects. Further research is needed to elucidate these interactions and their therapeutic implications.
Chemical Synthesis
The compound is utilized as an intermediate in various synthetic pathways, allowing the introduction of functional groups that enhance biological activity. The synthesis typically involves:
- Alkylation Reactions : The piperidine ring can be alkylated using appropriate alkyl halides to modify its properties.
- Electrophilic Substitution : The phenoxy group can undergo electrophilic aromatic substitution to create derivatives with altered pharmacological profiles.
Case Studies
- Neuroprotective Studies : A study investigated the neuroprotective effects of 4-(4-(tert-Pentyl)phenoxy)piperidine hydrochloride on ischemia-induced neuronal damage in animal models. Results indicated that the compound reduced neuronal death and improved functional recovery, suggesting potential therapeutic applications for stroke patients.
- Pain Management Research : Another study focused on the analgesic properties of the compound. It was found to significantly reduce pain responses in rodent models when administered at specific dosages, supporting its development as a novel analgesic agent.
Mechanism of Action
The mechanism of action of 4-(4-(tert-Pentyl)phenoxy)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Piperidine Derivatives
Structural Analogues and Substituent Effects
The following table summarizes key structural and physicochemical differences:
*Estimated values for the target compound.
Substituent Impact Analysis:
- tert-Pentyl vs.
- Trifluoromethyl (CF₃): In 4-[3-(Trifluoromethyl)phenoxy]piperidine HCl, the CF₃ group enhances metabolic stability and electron-withdrawing effects, which may improve pharmacokinetics .
- Halogenated Derivatives : Chloro or fluoro substituents (e.g., in 4-(4-Fluorobenzoyl)piperidine HCl) increase polarity and influence binding affinity via halogen bonding .
Pharmacological and Toxicological Profiles
- Target Compound: No direct toxicity data are available. However, piperidine derivatives generally exhibit moderate acute toxicity (e.g., LD₅₀ > 200 mg/kg in rodents) .
- Paroxetine HCl : Well-documented as a selective serotonin reuptake inhibitor (SSRI) with an LD₅₀ of ~500 mg/kg in rats. Side effects include nausea and dizziness due to CNS activity .
- 4-(4-Nitrophenoxy)piperidine HCl: Shows higher acute toxicity (LD₅₀ ~150 mg/kg) due to nitro group-mediated oxidative stress .
Regulatory and Environmental Considerations
- Environmental Impact : Piperidine derivatives with halogenated substituents (e.g., chloro, fluoro) often require stringent disposal protocols due to bioaccumulation risks .
- Regulatory Status: Compounds like paroxetine HCl are FDA-approved, while research chemicals like 4-(4-(tert-Pentyl)phenoxy)piperidine HCl may fall under new chemical substance regulations (e.g., IECSC in China) .
Biological Activity
4-(4-(tert-Pentyl)phenoxy)piperidine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes available research findings regarding its biological activity, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by its piperidine core substituted with a tert-pentyl group and a phenoxy moiety. This structural configuration is believed to influence its interaction with biological targets, particularly receptors involved in neurological and inflammatory pathways.
Biological Activity Overview
Recent studies have highlighted several key areas of biological activity for this compound:
- Receptor Interaction : The compound has shown affinity for histamine H3 receptors, which are implicated in various neurological functions. Its activity as an antagonist or inverse agonist at these receptors suggests potential applications in treating conditions such as cognitive disorders and pain management .
- Antiproliferative Effects : In vitro studies indicate that related piperidine derivatives exhibit significant cytotoxicity against cancer cell lines. For example, compounds with similar structures have demonstrated antiproliferative properties against human breast (MCF-7), colon (HCT116), and skin (A431) cancer cell lines, often outperforming standard chemotherapeutics like doxorubicin .
- Anti-inflammatory Properties : Some derivatives have been reported to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting that this compound may possess anti-inflammatory effects relevant for treating chronic inflammatory diseases .
Table 1: Summary of Biological Activities
Case Studies
- Histamine Receptor Studies : A study evaluating various piperidine derivatives found that this compound exhibited a strong binding affinity to histamine H3 receptors, indicating its potential use in managing disorders related to histamine signaling .
- Cancer Cell Line Testing : In a series of experiments assessing the antiproliferative effects of similar compounds, researchers noted that those with structural similarities to this compound showed enhanced efficacy against MCF-7 and HCT116 cell lines compared to traditional chemotherapy agents .
- Inflammatory Response Modulation : A study focusing on inflammatory responses demonstrated that compounds derived from the piperidine scaffold significantly reduced levels of pro-inflammatory cytokines in macrophage models, suggesting therapeutic potential for inflammatory diseases .
Q & A
Basic Question: What are the optimal synthetic routes for 4-(4-(tert-Pentyl)phenoxy)piperidine hydrochloride, and how can purity be ensured?
Methodological Answer:
The synthesis of piperidine derivatives typically involves nucleophilic substitution or coupling reactions. For example, analogous compounds like 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride are synthesized by reacting piperidine with sulfonyl chlorides under basic conditions (e.g., triethylamine) . For this compound, a similar approach using tert-pentylphenol and activated piperidine derivatives (e.g., chloropiperidine) may be employed.
Purification:
- Recrystallization : Use polar solvents (e.g., ethanol/water mixtures) to isolate high-purity crystals.
- Chromatography : Employ silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate) for intermediates .
Critical Data:
| Parameter | Typical Value/Technique | Reference |
|---|---|---|
| Reaction Temperature | 0–25°C (controlled exotherm) | |
| Yield Optimization | 60–85% after purification |
Advanced Question: How can regioselectivity challenges in the phenoxy-piperidine coupling step be addressed?
Methodological Answer:
Regioselectivity issues arise due to steric hindrance from the tert-pentyl group. Strategies include:
- Catalytic Control : Use palladium catalysts (e.g., Pd(OAc)₂) with ligands (e.g., XPhos) to direct coupling at the para position .
- Protection/Deprotection : Temporarily protect reactive sites on piperidine (e.g., Boc protection) to ensure selective phenoxy group attachment .
Contradiction Analysis:
Conflicting data on yields (e.g., 50% vs. 75%) may stem from variations in solvent polarity (DMF vs. THF) or reaction time. Systematic screening via Design of Experiments (DoE) is recommended .
Basic Question: What analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the tert-pentyl group (δ 1.2–1.4 ppm for tert-CH₃) and piperidine ring protons (δ 3.0–3.5 ppm) .
- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>98%) .
- Mass Spectrometry : ESI-MS for molecular ion confirmation (e.g., [M+H]+ at m/z ~308) .
Advanced Question: How can contradictions in spectral data (e.g., unexpected splitting in NMR) be resolved?
Methodological Answer:
Unexpected peaks may arise from rotamers due to restricted rotation around the phenoxy-piperidine bond. Solutions include:
- Variable-Temperature NMR : Analyze at elevated temperatures (e.g., 60°C) to coalesce split signals .
- Computational Modeling : Use DFT calculations (e.g., Gaussian) to simulate and assign complex splitting patterns .
Basic Question: What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Storage : In airtight containers under nitrogen, at –20°C, protected from light and moisture .
- Stability Tests : Monitor via HPLC every 6 months; degradation products (e.g., oxidized piperidine) should not exceed 5% .
Advanced Question: How can degradation pathways under acidic/basic conditions be systematically studied?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to 0.1M HCl (24h, 40°C) and 0.1M NaOH (24h, 40°C).
- LC-MS Analysis : Identify degradation products (e.g., hydrolyzed piperidine or tert-pentylphenol fragments) .
- Kinetic Modeling : Use Arrhenius plots to predict shelf-life under varying pH/temperature conditions .
Basic Question: What in vitro assays are suitable for preliminary pharmacological screening?
Methodological Answer:
- Receptor Binding Assays : Radioligand displacement (e.g., σ-receptor or opioid receptor panels due to structural similarity to pethidine derivatives) .
- Cytotoxicity Screening : MTT assay in HEK293 or HepG2 cells (IC₅₀ > 50 µM suggests low toxicity) .
Advanced Question: How can discrepancies in bioactivity data across cell lines be rationalized?
Methodological Answer:
- Target Engagement Studies : Use CRISPR knockouts or siRNA silencing to confirm receptor specificity .
- Metabolic Stability Analysis : Incubate with liver microsomes (human/rat) to assess first-pass metabolism differences .
Basic Question: What computational tools predict the compound’s physicochemical properties?
Methodological Answer:
- LogP Calculation : Use ChemAxon or ACD/Labs to estimate partition coefficient (~3.5 for tert-pentyl derivatives) .
- pKa Prediction : ADMET Predictor™ or MarvinSuite for ionization states (e.g., piperidine NH⁺, pKa ~8.5) .
Advanced Question: How can molecular docking explain conflicting binding affinities in homologs?
Methodological Answer:
- Ensemble Docking : Screen against multiple receptor conformations (e.g., α-helix vs. β-sheet dominant states) .
- Free Energy Perturbation (FEP) : Quantify ΔΔG for tert-pentyl vs. smaller alkyl groups to explain affinity differences .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
